Tamnorzatinib

Description

This compound is an orally available and selective inhibitor of the receptor tyrosine kinases (RTKs) Axl (UFO) and Mer, with potential antineoplastic activity. Upon administration, this compound targets and binds to both Axl and Mer, and prevents their activity. This blocks Axl- and Mer-mediated signal transduction pathways, and inhibits proliferation and migration of Axl- and Mer-overexpressing tumor cells. Axl and Mer, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with drug resistance and poor prognosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

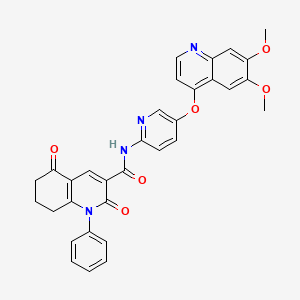

N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMMKPWGWNYYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646839-59-9 | |

| Record name | ONO-7475 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646839599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamnorzatinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCB95RHRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Profile of Tamnorzatinib: A Deep Dive into its Anti-Tumor Activity in Solid Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamnorzatinib (formerly ONO-7475) is an orally bioavailable, potent, and selective small molecule inhibitor of the AXL and MER receptor tyrosine kinases (RTKs), two key members of the TAM (TYRO3, AXL, MER) family. Overexpression and activation of AXL and MER are implicated in tumor cell proliferation, survival, invasion, metastasis, and the development of drug resistance across a range of solid tumors. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the AXL/MER Axis

This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of both AXL and MER. This blockade disrupts the downstream signaling cascades that promote cancer cell survival and proliferation. The primary ligand for AXL and MER, Growth Arrest-Specific 6 (GAS6), upon binding, induces receptor dimerization and autophosphorylation, creating docking sites for various adaptor proteins. This leads to the activation of multiple downstream pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK signaling axes, which are crucial for cell growth and survival. By inhibiting AXL and MER, this compound effectively abrogates these survival signals.

A significant focus of preclinical research has been on this compound's ability to overcome resistance to other targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Activation of the AXL signaling pathway has been identified as a key mechanism of acquired resistance to EGFR-TKIs. This compound, when used in combination with EGFR-TKIs like osimertinib, has been shown to suppress the emergence of drug-tolerant cells and restore sensitivity in resistant models.

Signaling Pathway

In Vitro Studies

A series of in vitro experiments have demonstrated the potent and selective activity of this compound in various cancer cell lines.

Quantitative Data Summary

| Assay Type | Cell Line(s) | Key Findings | Reference |

| Kinase Inhibition Assay | Recombinant Human Kinases | IC50 values: AXL: 0.7 nM MER: 1.0 nM TYRO3: 8.7 nM TRKB: 15.8 nM PDGFRα: 28.9 nM TRKA: 35.7 nM FLT3: 147 nM | |

| Cell Viability Assay (MTT) | AXL-overexpressing EGFR-mutant NSCLC cells (PC-9, HCC4011) | This compound (0.0001 µM - 1 µM) increased sensitivity to Osimertinib and Dacomitinib. | |

| Cell Viability Assay (MTT) | Low-AXL-expressing NSCLC cells (HCC827) | Marginal effect on cell viability. | |

| Western Blot Analysis | High-AXL-expressing NSCLC cells (PC-9, HCC4011) | Combination with Osimertinib markedly inhibited phosphorylation of AXL, AKT, and p70S6K. | |

| Apoptosis Assay (Cleaved PARP) | High-AXL-expressing NSCLC cells (PC-9, HCC4011) | Combination with Osimertinib increased levels of cleaved PARP. |

Experimental Protocols

Cell Viability Assay (MTT)

-

Cancer cell lines were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound, either alone or in combination with other agents (e.g., Osimertinib).

-

Cells were incubated for 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

The resulting formazan crystals were dissolved in DMSO.

-

Absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Western Blot Analysis

-

Cells were treated with this compound and/or other compounds for the indicated times.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in TBST.

-

The membrane was incubated with primary antibodies against target proteins (e.g., phospho-AXL, total AXL, phospho-AKT, total AKT, cleaved PARP, and a loading control like GAPDH) overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

The anti-tumor efficacy of this compound has been validated in preclinical animal models, primarily using xenografts.

Quantitative Data Summary

| Model Type | Cancer Type | Treatment | Key Findings | Reference |

| Cell Line-Derived Xenograft (CDX) | AXL-overexpressing, EGFR-mutated NSCLC | Initial combination of this compound and Osimertinib | Markedly regressed tumors and delayed tumor regrowth compared to Osimertinib alone. | |

| Cell Line-Derived Xenograft (CDX) | AXL-overexpressing, EGFR-mutated NSCLC | Combination of this compound and Osimertinib after acquired resistance | Less effective than initial combination therapy. |

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model

-

Immunocompromised mice (e.g

The Oncogenic Roles of Axl and Mer Kinases in Cancer Progression: A Technical Guide for Researchers

An In-depth Examination of TAM Kinase Signaling, Therapeutic Targeting, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), particularly Axl and Mer, have emerged as critical players in the progression of numerous cancers. Aberrant expression and activation of Axl and Mer are frequently correlated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][2][3] This technical guide provides a comprehensive overview of the roles of Axl and Mer in oncology, detailing their signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target these important oncogenic drivers.

Introduction to Axl and Mer Kinases

Axl and Mer are transmembrane RTKs characterized by an extracellular domain composed of two immunoglobulin-like (IgL) and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[4] Their primary ligands are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S.[1] Gas6 is a high-affinity ligand for Axl and can also activate Mer, albeit with lower affinity.[5] Protein S, on the other hand, is a primary ligand for Mer.[1]

Under normal physiological conditions, Axl and Mer are involved in processes such as the clearance of apoptotic cells (efferocytosis) and the negative regulation of innate immune responses.[6] However, in the context of cancer, their signaling pathways are hijacked to promote a multitude of pro-tumorigenic functions.

Axl and Mer Signaling Pathways in Cancer

Upon ligand binding, Axl and Mer undergo dimerization and autophosphorylation of their intracellular kinase domains, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular events that drive cancer progression.

Core Signaling Cascades

Both Axl and Mer activate several key signaling pathways that are central to cancer cell survival, proliferation, and invasion:

-

PI3K/AKT Pathway: Activation of this pathway downstream of Axl and Mer promotes cell survival by inhibiting apoptosis and regulating cell cycle progression.[1][4][7]

-

RAS/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.[1][4][7]

-

JAK/STAT Pathway: Axl activation can lead to the activation of the JAK/STAT pathway, which is involved in regulating immune responses and promoting cell proliferation.[4]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways initiated by Axl and Mer activation.

Caption: Axl Signaling Pathway.

Caption: Mer Signaling Pathway.

Role of Axl and Mer in Cancer Hallmarks

The activation of Axl and Mer signaling contributes to several of the well-established hallmarks of cancer.

Sustaining Proliferative Signaling and Evading Growth Suppressors

As detailed in the signaling pathways, Axl and Mer directly activate the PI3K/AKT and MAPK/ERK pathways, which are fundamental for driving cell proliferation and overriding cell cycle checkpoints.[1]

Activating Invasion and Metastasis

Axl overexpression is strongly associated with an invasive and metastatic phenotype.[6][8] Axl signaling promotes the epithelial-to-mesenchymal transition (EMT), a key process in which epithelial cells acquire migratory and invasive properties.[9] This is mediated, in part, by the upregulation of transcription factors such as Snail, Slug, and Twist.[1]

Inducing Angiogenesis

Axl and Mer signaling can promote angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This can occur through the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Enabling Replicative Immortality and Resisting Cell Death

The pro-survival signals emanating from Axl and Mer, primarily through the PI3K/AKT pathway, allow cancer cells to evade apoptosis (programmed cell death).[1] This contributes to their uncontrolled growth and resistance to therapies that aim to induce cell death.

Deregulating Cellular Energetics and Avoiding Immune Destruction

Axl signaling has been implicated in the metabolic reprogramming of cancer cells to support their high proliferative rate. Furthermore, both Axl and Mer play a role in creating an immunosuppressive tumor microenvironment.[6] They can promote the polarization of macrophages towards an M2 phenotype, which is associated with tumor promotion, and can suppress the activity of natural killer (NK) cells.[4][6]

Genome Instability and Inflammation

While not a direct consequence of Axl/Mer signaling, the sustained proliferation and survival signals can contribute to the accumulation of genetic mutations. Additionally, these kinases can modulate inflammatory responses within the tumor microenvironment.

Quantitative Data on Axl and Mer in Cancer

The overexpression of Axl and Mer is a common feature in a wide range of human cancers and often correlates with a poor clinical outcome.

Overexpression of Axl and Mer in Various Cancers

| Cancer Type | Axl Overexpression (%) | Mer Overexpression (%) | Associated Prognosis | References |

| Non-Small Cell Lung Cancer (NSCLC) | 48.3% - 93% | ~69% | Poor | [5][8][10] |

| Breast Cancer | High in metastatic vs. primary | Upregulated in metastatic cells | Poor | [5][8] |

| Acute Myeloid Leukemia (AML) | Correlates with worse survival | - | Poor | [5] |

| Glioblastoma | Frequently overexpressed | Frequently overexpressed | Poor | [8] |

| Ovarian Cancer | High | - | Poor | |

| Prostate Cancer | High | - | Poor | |

| Renal Cell Carcinoma | High | - | Poor | |

| Pancreatic Cancer | High | - | Poor | [8] |

Prognostic Significance of Axl and Mer Expression

High expression of Axl and/or Mer has been consistently associated with reduced overall survival and progression-free survival in various cancer types.

| Cancer Type | Biomarker | Hazard Ratio (HR) for Overall Survival (95% CI) | Reference |

| Solid Tumors (Meta-analysis) | High Axl | 1.54 (1.34-1.77) | |

| Breast Cancer | High Axl | Varies by study, generally >1.5 | [6] |

| Lung Cancer | High Axl | Varies by study, generally >1.5 | [6] |

Preclinical Efficacy of Axl and Mer Inhibitors

A number of small molecule inhibitors and antibodies targeting Axl and Mer have been developed and have shown promising preclinical activity.

| Inhibitor | Target(s) | Cancer Type | IC50 (nM) | Reference |

| Bemcentinib (BGB324) | Axl | NSCLC, AML | 5-50 | |

| Cabozantinib | VEGFR, MET, Axl | Renal, Thyroid, Liver | 13 | |

| Merestinib | MET, Axl, Mer | Various | <10 | |

| Sitravatinib | Axl, Mer, VEGFR, MET | Various | <10 | |

| ONO-7475 | Axl, Mer | Various | 1.3 (Axl), 8.3 (Mer) |

Therapeutic Strategies Targeting Axl and Mer

Given their significant roles in cancer progression and drug resistance, Axl and Mer have become attractive therapeutic targets. Several strategies are currently being explored:

-

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules enter the cell and block the kinase activity of Axl and/or Mer, thereby inhibiting their downstream signaling. Several multi-targeted TKIs that inhibit Axl and Mer in addition to other kinases are in clinical development.

-

Monoclonal Antibodies (mAbs): These antibodies are designed to bind to the extracellular domain of Axl or Mer, preventing ligand binding and receptor activation. Some mAbs can also trigger antibody-dependent cell-mediated cytotoxicity (ADCC).

-

Antibody-Drug Conjugates (ADCs): These therapies link a potent cytotoxic agent to a monoclonal antibody that targets Axl or Mer, allowing for the targeted delivery of the drug to cancer cells expressing these receptors.

-

Soluble Receptors (Decoys): These are engineered proteins that consist of the extracellular domain of Axl or Mer. They act as decoys by binding to the ligands (Gas6 and Protein S) and preventing them from activating the receptors on cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of Axl and Mer in cancer.

Immunohistochemistry (IHC) for Axl/Mer Expression in Tumor Tissues

Objective: To detect and localize Axl or Mer protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue sections (4-5 µm thick) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer: 1% BSA or 5% normal goat serum in PBS

-

Primary Antibody: Rabbit anti-human Axl/Mer polyclonal/monoclonal antibody (use at manufacturer's recommended dilution)

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse with deionized water and then with PBS.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate sections with DAB substrate solution until a brown color develops (monitor under a microscope).

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through graded ethanols and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for Axl/Mer and Downstream Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of Axl, Mer, and their downstream signaling effectors (e.g., AKT, ERK) in cancer cell lysates.

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Axl, anti-Mer, anti-phospho-Axl, anti-phospho-Mer, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

X-ray film or digital imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize protein bands using X-ray film or a digital imager.

-

In Vivo Xenograft Model for Evaluating Axl/Mer Inhibitors

Objective: To assess the anti-tumor efficacy of an Axl/Mer inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line known to express Axl/Mer

-

Matrigel

-

Axl/Mer inhibitor

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the Axl/Mer inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

-

Tumor Growth Monitoring and Data Analysis:

-

Measure tumor volume regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).

-

Analyze the data to determine the effect of the inhibitor on tumor growth.

-

References

- 1. researchgate.net [researchgate.net]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing Tamnorzatinib Efficacy in Xenograft Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Tamnorzatinib in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly ONO-7475) is an orally available, potent, and selective dual inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3][4] These RTKs are members of the TAM (Tyro3, Axl, Mer) family and are often overexpressed in various cancer cells.[2] By inhibiting Axl and Mer, this compound blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.[2] The inhibition of these pathways can lead to arrested growth and cell death in cancer cells that rely on Axl/Mer signaling.[1][4]

Q2: In which cancer types has this compound shown efficacy in xenograft models?

Preclinical studies have demonstrated the efficacy of this compound in xenograft models of:

-

Acute Myeloid Leukemia (AML): Particularly in models with FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations.[1][4][5]

-

Non-Small Cell Lung Cancer (NSCLC): Especially in EGFR-mutated NSCLC models that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) through the upregulation of Axl.[1][3]

Q3: Why is combination therapy often recommended with this compound?

Combination therapy is often employed to enhance the anti-tumor effects of this compound and to overcome potential resistance mechanisms. For instance, in EGFR-mutated NSCLC, tumor cells can develop resistance to EGFR inhibitors like osimertinib by activating the Axl signaling pathway.[1][3] By combining this compound with an EGFR inhibitor, both the primary oncogenic driver and the resistance pathway are targeted, leading to a more profound and durable anti-tumor response.[3]

Troubleshooting Guide

Issue 1: Suboptimal Tumor Growth Inhibition with this compound Monotherapy

Q: My xenograft tumors are not responding as expected to this compound as a single agent. What are some potential reasons and solutions?

A: There are several factors that could contribute to suboptimal efficacy of this compound monotherapy. Here's a troubleshooting workflow:

Potential Causes & Solutions:

-

Low Axl/Mer Expression in the Xenograft Model:

-

Verification: Confirm the expression levels of Axl and Mer in your cancer cell line or patient-derived xenograft (PDX) model via Western blot, immunohistochemistry (IHC), or RNA sequencing.

-

Solution: Select a different xenograft model with confirmed high expression of Axl and/or Mer.

-

-

Acquired Resistance:

-

Investigation: Analyze resistant tumors for the activation of alternative survival pathways that may bypass Axl/Mer inhibition.[6][7]

-

Solution: Consider combination therapies. For example, in NSCLC models, combining this compound with an EGFR inhibitor like osimertinib has been shown to be effective.[3]

-

-

Suboptimal Dosing or Pharmacokinetics:

-

Verification: Ensure the dose and schedule are appropriate for the specific xenograft model. Review literature for established effective doses.[3]

-

Solution: Perform a dose-response study to determine the optimal dose for your model. Consider pharmacokinetic analysis to assess drug exposure in the animals.

-

Issue 2: High Variability in Tumor Response Among Animals

Q: I'm observing significant differences in tumor growth and response to this compound across different mice in the same treatment group. How can I reduce this variability?

A: High variability can obscure the true effect of the treatment. Here are some strategies to improve consistency:

Potential Causes & Solutions:

-

Inconsistent Tumor Implantation:

-

Variable Drug Administration:

-

Technique: If administering via oral gavage, ensure proper technique to deliver the full dose consistently. For intraperitoneal injections, ensure consistent placement.

-

Formulation: Prepare the drug formulation fresh and ensure it is homogenous to avoid variability in concentration.

-

-

Animal Health and Husbandry:

-

Monitoring: Regularly monitor animal health, as underlying health issues can affect tumor growth and drug metabolism.

-

Environment: Maintain consistent housing conditions (temperature, light cycle, diet) for all animals.

-

Quantitative Data Summary

Table 1: Efficacy of this compound in Preclinical Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |

| AML | MOLM13 (FLT3-ITD) | This compound | Not specified | Prolonged mouse survival and suppressed AML cell infiltration in the liver. | [1][5] |

| NSCLC | PC-9 (AXL-overexpressing, EGFR-mutant) | This compound + Osimertinib | 10 mg/kg this compound (oral gavage) + 5 mg/kg Osimertinib | Markedly regressed tumors and delayed tumor re-growth compared to either agent alone. | [3] |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Establishment

-

Cell Culture: Culture the desired cancer cell line (e.g., MOLM13 for AML, PC-9 for NSCLC) under standard conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

-

Implantation: Anesthetize the immunocompromised mouse (e.g., NOD/SCID or nude mouse). Inject the cell suspension subcutaneously into the flank of the mouse.

-

Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2). Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment groups.

Protocol 2: this compound Formulation and Administration (Oral Gavage)

-

Formulation: Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). Weigh the required amount of this compound powder and suspend it in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the suspension is homogenous by vortexing or sonicating.

-

Dosing: Calculate the required volume for each mouse based on its body weight.

-

Administration: Using a proper-sized oral gavage needle, carefully administer the this compound suspension directly into the stomach of the mouse.

-

Frequency: Administer the treatment according to the planned schedule (e.g., once daily).

Visualizations

Caption: AXL/Mer signaling pathway and the inhibitory action of this compound.

Caption: Standard workflow for a this compound xenograft efficacy study.

Caption: Logic diagram for troubleshooting poor this compound efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Frontiers | Integrative genomic analysis of drug resistance in MET exon 14 skipping lung cancer using patient-derived xenograft models [frontiersin.org]

- 7. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

Dealing with cell line contamination in Tamnorzatinib experiments

This technical support center provides guidance to researchers, scientists, and drug development professionals on dealing with cell line contamination issues that may arise during experiments with Tamnorzatinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? this compound (also known as ONO-7475) is an orally available, potent, and selective inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3] These kinases are part of the TAM (Tyro3, Axl, Mer) family.[2] In many types of cancer, Axl and Mer are overexpressed and their signaling pathways are associated with tumor cell proliferation, survival, migration, and drug resistance.[2][4] this compound works by binding to Axl and Mer, blocking their activity and inhibiting the downstream signaling pathways they control.[2][4]

Q2: Why is preventing cell line contamination particularly critical in this compound experiments? The validity of your experimental results depends entirely on the integrity of your cell lines.[5] Contamination can lead to unreliable data, irreproducible results, and wasted time and resources.[6][7] Specifically for this compound, which targets key survival and proliferation pathways, contamination can have profound effects:

-

Altered Drug Sensitivity: Mycoplasma contamination has been shown to significantly alter cellular responses to drugs, which could mask the true efficacy of this compound in your experiments.[8][9]

-

Inaccurate Proliferation Rates: Since this compound's effect is often measured by changes in cell growth, contamination that alters proliferation can completely invalidate your findings.[9]

Q3: What are the main types of cell line contamination I should be aware of? Cell culture contamination falls into two main categories:

-

Chemical Contamination: Includes impurities in media, sera, water, as well as endotoxins, detergents, and plasticizers.[12][13][14]

-

Biological Contamination: This is the most common issue and includes:

-

Bacteria, yeasts, and molds: Often visible by microscopy and can cause rapid changes in the culture medium.[14][15]

-

Viruses: Difficult to detect as they are very small and may not cause visible cell damage.[14][15]

-

Mycoplasma: A type of bacteria lacking a cell wall, making them resistant to many common antibiotics.[10][16] They are a major issue because they are difficult to detect and can significantly alter cell physiology without killing the cells.[9][13]

-

Cross-contamination: The accidental introduction of a different, often more rapidly growing, cell line into your culture.[14] Studies estimate that 18-36% of all cell lines may be misidentified or cross-contaminated.[5]

-

Q4: How can I be sure the cell line I'm using is authentic? The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[5][17] This technique generates a unique DNA fingerprint for a cell line.[5] It is recommended to:

-

Obtain cell lines only from reputable, certified cell banks.[7][18]

-

Perform STR profiling on any new cell line upon receipt to confirm its identity against the originator's profile.[19]

-

Periodically re-authenticate your cell lines, especially when creating new master and working cell banks.[17]

Troubleshooting Guide

Q5: I'm seeing unexpected or inconsistent results in my this compound dose-response assays. Could this be contamination? Yes, this is a classic sign of an underlying contamination issue, particularly with mycoplasma or a cell line cross-contamination.[6][13]

-

Symptom: Your IC50 values for this compound are shifting, or the results are not reproducible between experiments.

-

Possible Cause (Mycoplasma): Mycoplasma can alter cell metabolism and drug sensitivity, leading to inconsistent responses to this compound.[8][9] Your cells might look healthy under the microscope, but their physiological response is compromised.[13]

-

Possible Cause (Cross-Contamination): If your target cell line has been overgrown by a different, less sensitive cell line, the apparent efficacy of this compound will decrease.[6]

-

Recommended Action:

-

Immediately quarantine the suspect culture.[12]

-

Perform a mycoplasma detection test (PCR is recommended for speed and sensitivity).[20][21]

-

If you have not authenticated your cell line recently, send a sample for STR profiling.[22]

-

If contamination is confirmed, discard the culture and start over with a fresh, authenticated vial from your frozen stock.[12][23] Do not attempt to rescue irreplaceable cultures without extensive validation.

-

Q6: My cell culture medium is cloudy and turned yellow overnight after adding this compound. Is the compound contaminated? While possible, it is far more likely to be a fast-growing bacterial contamination.[24]

-

Symptom: Rapid turbidity (cloudiness) and a sudden drop in pH (yellow color in phenol red-containing media).[14][15]

-

Possible Cause (Bacteria): This is a hallmark of bacterial contamination.[14] Bacteria grow quickly and their metabolic byproducts acidify the medium.[9]

-

Recommended Action:

-

Check the culture under a microscope; you will likely see small, motile particles between your cells.[24]

-

Discard the contaminated culture immediately to prevent it from spreading.[12][25]

-

Thoroughly decontaminate the biosafety cabinet and incubator.[12]

-

Review your aseptic technique. Contamination is most often introduced through improper handling.[15][26]

-

Q7: I see thin, thread-like structures in my culture flask. What could this be? This is characteristic of fungal (mold) contamination.[12][13]

-

Symptom: Visible filamentous mycelia or denser clumps of spores. The medium may be clear initially but can become cloudy as the contamination worsens.[12][24]

-

Possible Cause (Mold): Fungal spores are airborne and can be introduced from the environment or contaminated equipment.[27]

-

Recommended Action:

-

Immediately discard the contaminated culture. Fungal spores can spread easily throughout the lab.[12]

-

Decontaminate the entire work area, paying special attention to the incubator water pan, which can be a source of fungal growth.[12]

-

Check your HEPA filter in the biosafety cabinet if the problem persists.

-

Data Presentation

Table 1: Characteristics of Common Biological Contaminants

| Contaminant | Microscopic Appearance | Medium Appearance | pH Change |

|---|---|---|---|

| Bacteria | Small, motile rod or cocci shapes between cells.[24] | Rapidly becomes turbid (cloudy).[14] | Rapid drop (acidic, yellow).[14] |

| Yeast | Small, oval or spherical budding particles, may form chains.[12][24] | Becomes turbid.[12] | Can become acidic or alkaline.[23][24] |

| Mold (Fungi) | Thin, filamentous hyphae; may see dense spore clusters.[12][13] | Initially clear, may have floating clumps; becomes turbid later.[12] | Stable at first, can change later.[24] |

| Mycoplasma | Not visible with a standard light microscope.[13] | No change in appearance; culture looks healthy.[13] | No significant change. |

| Cross-Contamination | May see a second, distinct cell morphology. | No change in appearance. | No significant change. |

Table 2: Summary of Key Contamination Detection & Authentication Methods

| Method | Target | Turnaround Time | Key Advantage |

|---|---|---|---|

| Visual Microscopy | Bacteria, Yeast, Mold | Immediate | Fast and easy for routine checks.[28] |

| PCR-Based Assay | Mycoplasma, Viruses | < 2-3 hours | Highly sensitive, specific, and rapid.[20][21] |

| DNA Staining (DAPI/Hoechst) | Mycoplasma | < 1 day | In-house visualization of mycoplasma DNA.[21] |

| STR Profiling | Cell Line Identity | 2-5 business days | Gold standard for authenticating human cell lines.[5][17] |

| ELISA / Electron Microscopy | Viruses | Variable | Can detect specific viral antigens or particles.[14][20] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the Axl and Mer receptor tyrosine kinases.

Caption: Recommended workflow for authenticating and monitoring cell lines.

Caption: Troubleshooting logic for inconsistent experimental results.

Key Experimental Protocols

Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication

STR profiling is essential for verifying the identity of your human cell lines and detecting cross-contamination.[22] While it is typically performed by a core facility or third-party service, the sample preparation is critical.[22]

Objective: To prepare a cell sample for STR analysis to confirm its identity.

Methodology:

-

Sample Collection:

-

Culture cells to be authenticated to approximately 80% confluency.

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin and pellet the cells by centrifugation.

-

For suspension cells, pellet them directly from the culture medium.

-

Wash the cell pellet twice with sterile PBS to remove any residual media.

-

-

Sample Preparation:

-

You can submit either a cell pellet or extracted genomic DNA.[22]

-

For Cell Pellets: Resuspend at least 2 million cells in a sterile microcentrifuge tube.[22] Remove the PBS completely and store the pellet at -80°C until submission.[22]

-

For Genomic DNA: Extract gDNA using a commercial kit. Provide at least 20 μL of gDNA at a concentration of 10-50 ng/μL.[22]

-

-

Submission:

-

Label the tube clearly with the sample name, date, and your contact information.[22]

-

Fill out the sample submission form provided by your testing facility.

-

-

Analysis (Performed by Facility):

-

The facility will use PCR to amplify at least 8 core STR loci plus the amelogenin gene for gender identification.[22][29]

-

The resulting STR profile is compared to a reference database of authenticated cell lines to confirm identity.[29] A match of ≥80% is typically required to confirm that two cell lines are related.[29]

-

Protocol 2: PCR-Based Mycoplasma Detection

This is a rapid and highly sensitive method for routine screening of your cultures for mycoplasma contamination.[20][21]

Objective: To detect the presence of mycoplasma DNA in a cell culture supernatant.

Methodology (based on a typical commercial kit):

-

Sample Preparation:

-

Grow the cell culture to be tested for at least 48-72 hours without any antibiotics.

-

Collect 1 mL of the cell culture supernatant. It is important to collect the supernatant from a culture that is near confluency, as mycoplasma are often attached to the cell surface.

-

Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new tube.

-

Heat the supernatant at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.

-

-

PCR Amplification:

-

Prepare the PCR master mix according to the kit manufacturer's instructions. This typically includes a Taq polymerase, dNTPs, and primers specific to conserved mycoplasma DNA sequences (e.g., 16S rRNA gene).

-

Add a positive control, a negative control (sterile water), and your prepared sample(s) to separate PCR tubes containing the master mix.

-

Run the PCR reaction in a thermal cycler using the program specified in the kit protocol.

-

-

Result Analysis:

-

Analyze the PCR products using agarose gel electrophoresis.

-

A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination.

-

The positive control should show a clear band, and the negative control should show no band. If the controls fail, the test is invalid and must be repeated.

-

Protocol 3: Best Practices for Aseptic Technique

Strict aseptic technique is the primary defense against introducing contamination into your cultures.[25][26][30]

Objective: To maintain a sterile environment during cell culture manipulations.

Methodology:

-

Prepare the Work Area:

-

Before starting, ensure the cell culture room is clean and dedicated solely to cell culture work.[26]

-

Turn on the biosafety cabinet (BSC) for at least 15 minutes before use to allow for proper air filtration.[26][31]

-

Disinfect the entire inner surface of the BSC with 70% ethanol and lint-free wipes.[30][31]

-

-

Personal Hygiene:

-

Handling Reagents and Media:

-

Disinfect all bottles, plates, and flasks with 70% ethanol before placing them inside the BSC.[30][32]

-

Arrange materials in the hood to create a clear workflow and avoid disrupting the laminar airflow. Do not overcrowd the space.[26][31]

-

Work with only one cell line at a time to prevent cross-contamination.[21][30]

-

Never leave bottles or flasks open for extended periods. When a cap is removed, place it face-down on the sterile surface or hold it in your hand.[26][31]

-

Use sterile, disposable pipettes and tips. Use each pipette only once to avoid cross-contaminating stock solutions.[26][32]

-

-

After Work:

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]

- 6. Cell Culture Academy [procellsystem.com]

- 7. Incorrect cell line validation and verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]

- 11. Mycoplasma Contamination Risks in Biomanufacturing | Mabion [mabion.eu]

- 12. yeasenbio.com [yeasenbio.com]

- 13. cellculturecompany.com [cellculturecompany.com]

- 14. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]

- 15. biocompare.com [biocompare.com]

- 16. Reduce the risk of mycoplasma contamination in cell cultures | Microbiology [labroots.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]

- 19. clgenetics.com [clgenetics.com]

- 20. goldbio.com [goldbio.com]

- 21. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]

- 22. Cell Line Authentication (Human) – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]

- 23. youtube.com [youtube.com]

- 24. benchchem.com [benchchem.com]

- 25. fibercellsystems.com [fibercellsystems.com]

- 26. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]

- 27. corning.com [corning.com]

- 28. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]

- 29. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]

- 30. eurobiobank.org [eurobiobank.org]

- 31. youtube.com [youtube.com]

- 32. youtube.com [youtube.com]

Technical Support Center: Ensuring Reproducibility in Preclinical Studies with Tamnorzatinib

Welcome to the technical support center for Tamnorzatinib (ONO-7475), a potent and selective dual inhibitor of Axl and Mer receptor tyrosine kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure the reproducibility of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available small molecule that selectively inhibits the receptor tyrosine kinases Axl and Mer.[1][2] By binding to and inhibiting the activity of Axl and Mer, this compound blocks their downstream signaling pathways, which are involved in tumor cell proliferation, survival, migration, and drug resistance.[1][2]

Q2: In which cancer models has this compound shown preclinical activity?

A2: Preclinical studies have demonstrated the activity of this compound in various cancer models, most notably in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1] In EGFR-mutated NSCLC, it has been shown to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][3] In FLT3-ITD mutant AML, this compound has demonstrated the ability to arrest growth and induce apoptosis.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1] For in vivo studies, it can be formulated as a suspension.[4] It is crucial to use fresh, anhydrous DMSO as moisture can affect its solubility. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo preparations, the formulated suspension should be used immediately.[4]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

In Vitro Studies

Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

A4: Inconsistent IC50 values can arise from several factors:

-

Cell Health and Passage Number: Ensure that your cells are healthy, free of contamination, and within a consistent and low passage number. Cells at high passage numbers can exhibit altered sensitivity to drugs.

-

Seeding Density: Use a consistent cell seeding density across all experiments. Variations in the initial number of cells can significantly impact the final readout.

-

DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.

-

Drug Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.

-

Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and experimental question. Common incubation times for this compound are 48 or 72 hours.[1]

Q5: I am not seeing a significant decrease in phosphorylated Axl or Mer in my Western blot after this compound treatment. What should I check?

A5: This could be due to several reasons:

-

Treatment Duration and Concentration: The effect of this compound on Axl and Mer phosphorylation can be rapid and may occur at low nanomolar concentrations.[1] You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.

-

Antibody Quality: Ensure that the primary antibodies for phosphorylated Axl (p-Axl) and phosphorylated Mer (p-Mer) are validated for Western blotting and are specific for the phosphorylated form of the protein.

-

Basal Phosphorylation Levels: Some cell lines may have low basal levels of Axl or Mer phosphorylation. You may need to stimulate the cells with their ligand, Gas6, to induce phosphorylation before treating with this compound to observe a robust inhibitory effect.

-

Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the extraction process.

Q6: My cells are developing resistance to this compound in long-term culture. What are the potential mechanisms?

A6: Acquired resistance to tyrosine kinase inhibitors is a common challenge. Potential mechanisms for this compound resistance could include:

-

Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of Axl and Mer.

-

Mutations in the Axl or Mer Kinase Domain: While less common for this class of inhibitors, mutations could potentially arise that prevent this compound from binding effectively.

-

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.

In Vivo Studies

Q7: I am having difficulty with the in vivo formulation and administration of this compound. What are the recommendations?

A7: For oral gavage, this compound can be prepared as a suspension.[4] A common vehicle for suspension is 0.5% methylcellulose or a mixture containing DMSO, PEG300, Tween 80, and water.[1][4] It is critical to ensure the suspension is homogenous before each administration. For intravenous injection, a clear solution is required, which may involve a different formulation, often containing solubilizing agents like PEG300 and Tween 80.[4] Always prepare the formulation fresh before use.[4]

Q8: I am not observing significant tumor growth inhibition in my xenograft model with this compound treatment. What should I consider?

A8: Several factors can influence the in vivo efficacy of this compound:

-

Mouse Model: Ensure that the chosen xenograft model expresses sufficient levels of Axl and/or Mer. Patient-derived xenograft (PDX) models may better recapitulate the heterogeneity of human tumors.

-

Dosing Regimen: The dose and schedule of administration are critical. Preclinical studies have used oral gavage dosages ranging from 6 mg/kg to 20 mg/kg.[1] It may be necessary to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.

-

Pharmacokinetics: The bioavailability and half-life of this compound can vary between mouse strains. Consider performing pharmacokinetic studies to ensure that the drug is reaching the tumor at sufficient concentrations.

-

Combination Therapy: this compound has often shown enhanced efficacy when used in combination with other targeted therapies or chemotherapies.[1][3]

Data Presentation

To facilitate comparison and ensure reproducibility, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| Axl | 0.7 | Cell-free |

| Mer | 1.0 | Cell-free |

| FLT3 | 147 | Cell-free |

Source: Selleck Chemicals[1]

Table 2: Example of Cell Viability Data Presentation (MTT Assay)

| Cell Line | This compound Concentration (nM) | % Viability (Mean ± SD) |

| MOLM13 (FLT3-ITD) | 0 | 100 ± 5.2 |

| 10 | 85 ± 4.1 | |

| 50 | 42 ± 3.5 | |

| 100 | 21 ± 2.8 | |

| 500 | 8 ± 1.9 | |

| OCI-AML3 (FLT3-WT) | 0 | 100 ± 6.1 |

| 10 | 98 ± 5.5 | |

| 50 | 95 ± 4.8 | |

| 100 | 89 ± 5.2 | |

| 500 | 75 ± 6.3 |

Note: This is illustrative data based on typical experimental outcomes. Researchers should generate their own data.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are foundational protocols that can be adapted for specific experimental needs.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting for Axl/Mer Signaling

-

Cell Lysis: After treatment with this compound (and/or Gas6 stimulation), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Axl, Axl, p-Mer, Mer, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C. Use the antibody manufacturer's recommended dilution.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Study

-

Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare the this compound formulation fresh daily. Administer the drug via the chosen route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle only.[1]

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight regularly. Monitor the animals for any signs of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

Axl/Mer Signaling Pathway

Caption: this compound inhibits Axl and Mer signaling pathways.

General Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

Troubleshooting Logic for Inconsistent In Vitro Results

Caption: Troubleshooting logic for inconsistent in vitro results.

By providing detailed protocols, addressing common challenges, and offering clear visual aids, this technical support center aims to enhance the reproducibility and reliability of preclinical research involving this compound.

Disclaimer: This information is intended for research use only. All experiments should be conducted in accordance with institutional guidelines and regulations. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Technical Support Center: Troubleshooting Apoptosis Assay Artifacts with Tamnorzatinib Treatment

Welcome to the technical support center for researchers utilizing Tamnorzatinib in apoptosis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and ensure accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound (also known as ONO-7475) is a potent and selective dual inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2] These kinases are part of the TAM (Tyro3, Axl, Mer) family and play crucial roles in tumor cell proliferation, survival, invasion, and drug resistance.[3] By inhibiting Axl and Mer, this compound blocks their downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival.[4] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells that overexpress these kinases.[5]

Q2: Which apoptosis assays are commonly used with this compound treatment?

Standard apoptosis assays are generally compatible with this compound treatment. These include:

-

Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early apoptotic event.[6]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[7]

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) that are activated during apoptosis.[6]

Q3: Can this compound's mechanism of action interfere with apoptosis assays?

While generally compatible, the specific mechanism of this compound as a tyrosine kinase inhibitor (TKI) warrants careful consideration of potential artifacts. TKIs can sometimes induce cellular changes that may be misinterpreted by standard apoptosis assays. For instance, some TKIs can affect cell membrane fluidity or induce cell cycle arrest, which could potentially influence assay results.[8] It is crucial to include proper controls and potentially use multiple assays to confirm apoptosis.

Troubleshooting Guides

Annexin V/PI Staining Artifacts

Issue 1: High percentage of Annexin V-positive/PI-negative cells in the negative control group.

| Potential Cause | Troubleshooting Steps |

| Spontaneous Apoptosis: Over-confluent or nutrient-deprived cells may undergo apoptosis. | Ensure cells are in the logarithmic growth phase and not overly dense before treatment. |

| Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cell membranes, leading to false positives.[9] | Use a gentle cell detachment method (e.g., Accutase) and minimize centrifugation force and duration. |

| Reagent Issues: Expired or improperly stored reagents can lead to non-specific binding. | Use fresh reagents and store them according to the manufacturer's instructions. |

Issue 2: Unexpectedly high percentage of Annexin V-positive/PI-positive (late apoptotic/necrotic) cells at early time points.

| Potential Cause | Troubleshooting Steps |

| High Drug Concentration: The concentration of this compound may be too high, causing rapid cell death and necrosis rather than apoptosis. | Perform a dose-response experiment to determine the optimal concentration of this compound that induces apoptosis without causing widespread necrosis. |

| Off-Target Effects: At high concentrations, off-target effects of the inhibitor could lead to rapid membrane disruption. | Lower the drug concentration and confirm apoptosis with a secondary assay (e.g., caspase activity). |

| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Include a vehicle-only control. |

TUNEL Assay Artifacts

Issue 1: Weak or no signal in the positive control.

| Potential Cause | Troubleshooting Steps |

| Insufficient Permeabilization: The cell membrane and nuclear membrane may not be sufficiently permeabilized for the TdT enzyme to access the DNA. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or Proteinase K). |

| Inactive TdT Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a new vial of enzyme or a new kit. Ensure proper storage at -20°C. |

| Incorrect Reagent Preparation: The reaction buffer may be prepared incorrectly. | Double-check all reagent concentrations and preparation steps. |

Issue 2: High background staining in all samples.

| Potential Cause | Troubleshooting Steps |

| Excessive TdT Enzyme Concentration: Too much enzyme can lead to non-specific labeling of DNA. | Titrate the TdT enzyme concentration to find the optimal balance between signal and background. |

| Over-fixation: Excessive fixation can cause DNA damage that is non-specifically labeled by the TUNEL assay. | Optimize the fixation time and concentration of the fixative (e.g., paraformaldehyde). |

| Autofluorescence: Some cell types exhibit natural fluorescence that can interfere with the assay. | Include an unstained control to assess autofluorescence and consider using a fluorophore with a different emission spectrum. |

Caspase Activity Assay Artifacts

Issue 1: No significant increase in caspase activity despite other indicators of apoptosis.

| Potential Cause | Troubleshooting Steps |

| Incorrect Timing: Caspase activation is a transient event. The measurement may be taken too early or too late.[10][11] | Perform a time-course experiment to determine the peak of caspase activation following this compound treatment. |

| Cell Lysis Issues: Incomplete cell lysis will result in an underestimation of caspase activity. | Ensure the lysis buffer is effective for your cell type and that lysis is complete. |

| Caspase-Independent Cell Death: this compound may be inducing a form of programmed cell death that does not rely on the activation of executioner caspases.[12] | Investigate markers of other cell death pathways, such as necroptosis or autophagy. |

Issue 2: High background in colorimetric or fluorometric assays.

| Potential Cause | Troubleshooting Steps |

| Substrate Instability: The caspase substrate may be degrading, leading to a high background signal. | Prepare fresh substrate solution for each experiment and protect it from light. |

| Interference from this compound: The compound itself may have fluorescent properties or interfere with the detection method. | Run a control with this compound in cell-free lysis buffer to check for direct interference. |

| Non-specific Protease Activity: Other proteases in the cell lysate may be cleaving the substrate. | Use a specific caspase inhibitor as a negative control to confirm that the signal is due to caspase activity. |

Experimental Protocols

Annexin V/PI Staining Protocol

-

Cell Treatment: Seed cells at an appropriate density and treat with this compound at the desired concentrations for the indicated times. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour.

TUNEL Assay Protocol (for adherent cells)

-

Cell Treatment and Fixation: Grow and treat cells on glass coverslips. After treatment, wash with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Equilibration: Wash the cells and equilibrate with Equilibration Buffer for 10 minutes.

-

TdT Reaction: Incubate the cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.

-

Stopping the Reaction: Stop the reaction by washing the cells with 2X SSC buffer.

-

Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Caspase-3 Colorimetric Assay Protocol

-

Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in a chilled lysis buffer on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. TUNEL assay - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. yeasenbio.com [yeasenbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a novel form of caspase-independent cell death triggered by BH3-mimetics in diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Tamnorzatinib in Cell Viability Assays

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the incubation time of Tamnorzatinib in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ONO-7475) is a potent and selective oral inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3][4] These kinases are members of the TAM (Tyro3, Axl, Mer) family.[2] In many types of cancer, Axl and Mer are overexpressed and play a key role in tumor cell proliferation, survival, migration, and drug resistance.[2][4] By binding to and inhibiting the activity of Axl and Mer, this compound blocks their downstream signaling pathways, leading to an inhibition of tumor cell growth.[2][4]

Q2: What is a recommended starting point for the incubation time of this compound in a cell viability assay?

For cell viability and proliferation assays (e.g., MTT, MTS, XTT, CellTiter-Glo), a standard starting point for a kinase inhibitor like this compound is an incubation period of 24 to 72 hours .[5] An incubation of 72 hours is often used to observe the full anti-proliferative effect of a compound.[6] However, the optimal time is highly dependent on the specific cell line's doubling time and its sensitivity to the drug.

Q3: How do I determine the optimal incubation time for my specific cell line?

The most reliable method is to perform a time-course experiment .[5][6] This involves treating your cells with a range of this compound concentrations and measuring cell viability at several different time points, such as 24, 48, and 72 hours.[5][6] This approach allows you to identify the time point that provides the most robust and reproducible dose-dependent response for calculating the IC50 value.

Q4: How does incubation time affect the calculated IC50 value?

The half-maximal inhibitory concentration (IC50) value can be time-dependent. Generally, as the incubation time with this compound increases, the IC50 value is expected to decrease.[6] This is because the compound has more time to exert its cytotoxic or cytostatic effects. Therefore, it is critical to establish and maintain a consistent incubation time across all related experiments to ensure that your results are comparable.

Experimental Protocols

Protocol: Time-Course Viability Assay Using MTT

This protocol outlines the steps to determine the optimal incubation time for this compound.

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Harvest cells and perform a cell count to ensure viability is >95%.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.[8]

-

Include a vehicle control (e.g., 0.1% DMSO in medium) and a "medium only" blank control.

-

Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution.[7] Prepare one plate for each time point (e.g., 24h, 48h, 72h).

-

-

Incubation:

-

Return the plates to the 37°C, 5% CO₂ incubator for the designated time periods (24, 48, or 72 hours).[7]

-

-

MTT Assay:

-

At the end of each incubation period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[9]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[7][11]

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

Subtract the average absorbance of the "medium only" blank from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot dose-response curves (Viability % vs. log[this compound]) for each time point and determine the IC50 value.

-

Data Presentation

Illustrative Data: Effect of Incubation Time on this compound IC50

The following table presents hypothetical data to illustrate how the IC50 value of this compound might vary with different incubation times in a sensitive cancer cell line.

| Incubation Time | IC50 Value (nM) | 95% Confidence Interval (nM) | R² of Dose-Response Curve |

| 24 Hours | 85.2 | 75.1 - 96.6 | 0.97 |

| 48 Hours | 32.5 | 28.1 - 37.6 | 0.99 |

| 72 Hours | 15.8 | 13.5 - 18.5 | 0.99 |

Note: This data is for illustrative purposes only and is intended to guide experimental design.

Visualizations

Signaling Pathway, Workflows, and Troubleshooting

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]